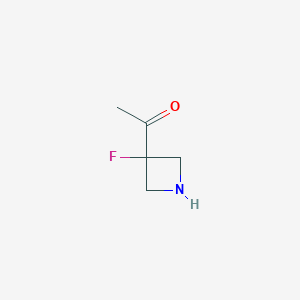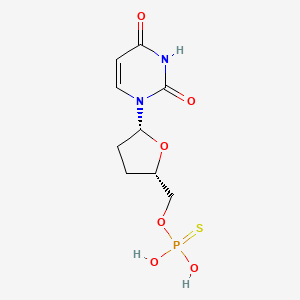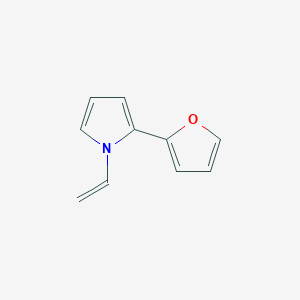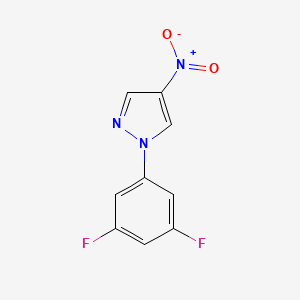
1-(p-Acetoxyphenethyl)-3-(m-acetoxyphenyl)-3-neopentylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate is an organic compound belonging to the ester class. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound, in particular, is characterized by its complex structure, which includes a pyrrolidine ring, a phenyl group, and an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of phenol with acetic anhydride or acetyl chloride . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester functional group can be hydrolyzed to produce the corresponding phenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces phenol and acetic acid.
Oxidation: Yields various oxidized derivatives, depending on the specific conditions and reagents used.
Substitution: Results in substituted phenyl derivatives with different functional groups.
Scientific Research Applications
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, known for its use in fragrances and flavorings.
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
3-(1-(4-Acetoxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenyl acetate is unique due to its complex structure, which includes a pyrrolidine ring and a neopentyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
38906-57-9 |
|---|---|
Molecular Formula |
C27H35NO4 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[4-[2-[3-(3-acetyloxyphenyl)-3-(2,2-dimethylpropyl)pyrrolidin-1-yl]ethyl]phenyl] acetate |
InChI |
InChI=1S/C27H35NO4/c1-20(29)31-24-11-9-22(10-12-24)13-15-28-16-14-27(19-28,18-26(3,4)5)23-7-6-8-25(17-23)32-21(2)30/h6-12,17H,13-16,18-19H2,1-5H3 |
InChI Key |
CTZPDWOJQSIKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCN2CCC(C2)(CC(C)(C)C)C3=CC(=CC=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


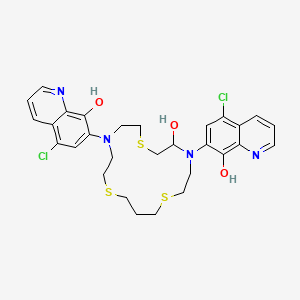
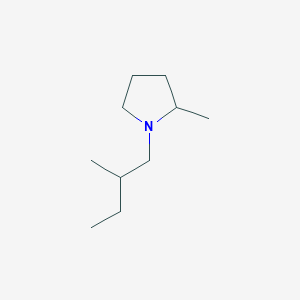
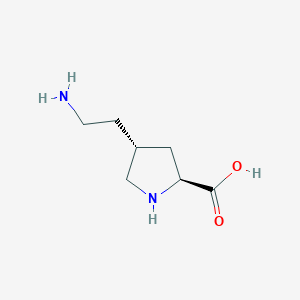

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
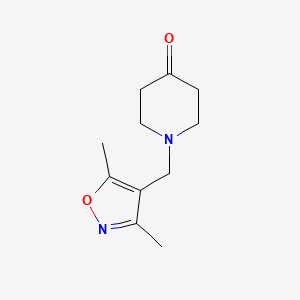
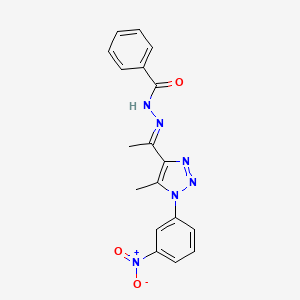
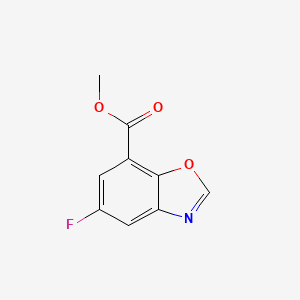
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
